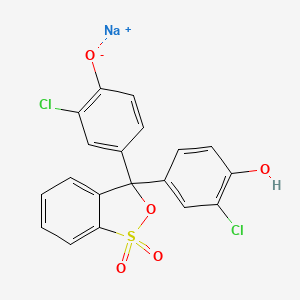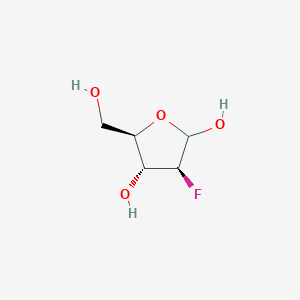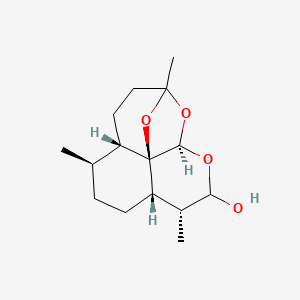
Gadobenic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is particularly effective for imaging the liver and central nervous system due to its unique pharmacokinetic properties . The compound contains an aromatic (benzyloxymethyl) group that enhances its ability to be transported into functioning hepatocytes, making it valuable for dynamic and delayed imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gadobenate dimeglumine involves the complexation of gadolinium ions with a ligand to form a stable chelate. The ligand used is typically a derivative of diethylenetriaminepentaacetic acid (DTPA). The reaction conditions require careful control of pH and temperature to ensure the formation of a stable complex .
Industrial Production Methods: Industrial production of gadobenate dimeglumine involves large-scale synthesis under stringent quality control measures. The process includes the purification of the final product to remove any unreacted starting materials and by-products. The compound is then formulated into a sterile, non-pyrogenic, clear, colorless aqueous solution for intravenous use .
Chemical Reactions Analysis
Types of Reactions: Gadobenate dimeglumine primarily undergoes complexation reactions. It does not participate in typical organic reactions such as oxidation, reduction, or substitution due to its stable chelate structure .
Common Reagents and Conditions: The synthesis of gadobenate dimeglumine involves reagents such as gadolinium chloride and DTPA derivatives. The reaction is typically carried out in an aqueous medium under controlled pH conditions .
Major Products: The major product of the synthesis is gadobenate dimeglumine itself. The reaction is designed to maximize the yield of this stable complex, with minimal formation of side products .
Scientific Research Applications
Chemistry: In chemistry, gadobenate dimeglumine is used as a model compound to study the behavior of gadolinium-based contrast agents. Its stability and relaxivity properties make it an ideal candidate for research .
Biology: In biological research, gadobenate dimeglumine is used to study the transport and excretion of gadolinium-based contrast agents in living organisms. Its ability to be taken up by hepatocytes and excreted via the hepatobiliary route is of particular interest .
Medicine: In medicine, gadobenate dimeglumine is widely used as a contrast agent in MRI to enhance the visibility of internal structures. It is particularly useful for imaging the liver and central nervous system .
Industry: In the industrial sector, gadobenate dimeglumine is used in the production of MRI contrast agents. Its unique properties make it a valuable component in the formulation of these agents .
Mechanism of Action
Gadobenate dimeglumine exerts its effects by enhancing the contrast of MRI images. The gadolinium ion in the complex interacts with water protons, shortening their relaxation times and increasing the signal intensity on T1-weighted images . The aromatic group on the molecule enhances its uptake by hepatocytes, allowing for dynamic and delayed imaging .
Comparison with Similar Compounds
Similar Compounds:
- Gadopentetate dimeglumine (Magnevist)
- Gadoterate meglumine (Dotarem)
- Gadobutrol (Gadovist)
- Gadoteridol (ProHance)
Uniqueness: Compared to other gadolinium-based contrast agents, gadobenate dimeglumine offers higher relaxivity, which translates to better image contrast and diagnostic performance . Its ability to be taken up by hepatocytes and excreted via the hepatobiliary route also sets it apart from other agents .
Properties
Key on ui mechanism of action |
Gadobenate dimeglumine is a paramagnetic agent and, as such, develops a magnetic moment when placed in a magnetic field. The large magnetic moment produced by the paramagnetic agent results in a large local magnetic field, which can enhance the relaxation rates of water protons in its vicinity leading to an increase of signal intensity (brightness) of tissue. In magnetic resonance imaging (MRI), visualization of normal and pathological tissue depends in part on variations in the radiofrequency signal intensity that occur with 1) differences in proton density; 2) differences of the spin-lattice or longitudinal relaxation times (T1); and 3) differences in the spin-spin or transverse relaxation time (T2). When placed in a magnetic field, gadobenate dimeglumine decreases the T1 and T2 relaxation time in target tissues. At recommended doses, the effect is observed with the greatest sensitivity in the T1-weighted sequences. |
|---|---|
CAS No. |
113662-23-0 |
Molecular Formula |
C22H27GdN3O11- |
Molecular Weight |
666.7 g/mol |
IUPAC Name |
2-[2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]-3-phenylmethoxypropanoate;gadolinium(3+);hydron |
InChI |
InChI=1S/C22H31N3O11.Gd/c26-18(27)10-23(6-7-24(11-19(28)29)12-20(30)31)8-9-25(13-21(32)33)17(22(34)35)15-36-14-16-4-2-1-3-5-16;/h1-5,17H,6-15H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35);/q;+3/p-4 |
InChI Key |
MXZROTBGJUUXID-UHFFFAOYSA-J |
SMILES |
[H+].[H+].C1=CC=C(C=C1)COCC(C(=O)[O-])N(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
Isomeric SMILES |
[H+].[H+].CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=CC=C(C=C1)COCC(C(=O)[O-])N(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
Canonical SMILES |
[H+].C1=CC=C(C=C1)COCC(C(=O)[O-])N(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
Color/Form |
Hygroscopic powder |
density |
1.22 g/mL at 20 °C pH = 6.5-7.5 ; viscosity: 5.3 mPa at 27 °C; density 1.220 mg/L at 20 °C /Multihance Injection/ |
melting_point |
124 °C |
Related CAS |
127000-20-8 (dimeglumine) |
solubility |
Freely soluble in water Soluble in methanol; practically insoluble in n-butanol, n-octanol, chloroform |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]ethanone](/img/structure/B1142339.png)
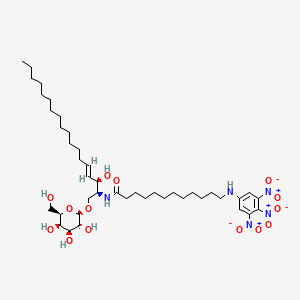
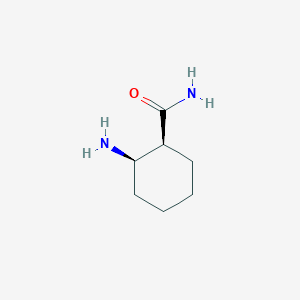
![3-[(Z)-2-bromoethenyl]pyridine](/img/structure/B1142351.png)
